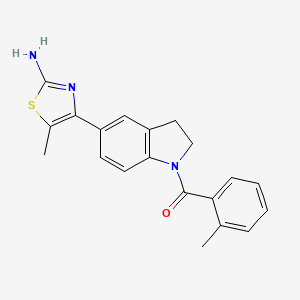

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone

説明

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone (CAS: 878704-24-6) is a heterocyclic compound featuring a fused indolin-thiazole core linked to an o-tolyl methanone group. Its molecular formula is C₂₀H₁₉N₃OS (MW: 349.45 g/mol) . The structure combines an indolin moiety substituted at the 5-position with a 2-amino-5-methylthiazol-4-yl group, while the 1-position is functionalized with an o-tolyl (2-methylphenyl) ketone. The compound has been cataloged as a research chemical but is currently listed as discontinued by suppliers like CymitQuimica .

特性

IUPAC Name |

[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-12-5-3-4-6-16(12)19(24)23-10-9-14-11-15(7-8-17(14)23)18-13(2)25-20(21)22-18/h3-8,11H,9-10H2,1-2H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOWOPPDDNYYGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone involves multiple steps, typically starting with the preparation of the indolin-1-yl and thiazolyl intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final step involves the coupling of the indolin-1-yl and thiazolyl intermediates with the tolyl group under controlled temperature and pressure conditions .

化学反応の分析

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the indolin-1-yl or thiazolyl rings are replaced by other groups.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone exhibit significant anticancer properties. The compound acts as a small molecule inhibitor targeting the Nrf2 pathway, which is often implicated in cancer cell survival and resistance to chemotherapy. In a study, the compound demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

1.2 Antioxidant Properties

The antioxidant capabilities of this compound have been explored through its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that the compound can effectively reduce oxidative damage in cellular models .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly concerning enzymes involved in inflammatory pathways. Its structural features allow it to bind effectively to target enzymes, thus modulating their activity and providing a therapeutic approach for inflammatory diseases .

2.2 Coordination Chemistry

In coordination chemistry, (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone has been used to form metal complexes, particularly with copper(II). These complexes have shown enhanced biological activity compared to their non-complexed forms, indicating that the compound can serve as a ligand to improve the pharmacological properties of metal-based drugs .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone make it a candidate for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved efficiency and stability .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines treated with (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone showed a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent. The mechanism was linked to the inhibition of key survival pathways within the cancer cells.

作用機序

The mechanism of action of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share partial structural motifs with the target molecule, such as thiazole, indole/indolin, or methanone groups, but differ in substituents or core frameworks (Table 1).

Table 1: Structural and Functional Comparison of Analogues

Detailed Analysis of Analogues

(2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone

This analogue replaces the indolin core with a simpler thiazole ring and substitutes the o-tolyl group with a 4-chlorophenyl moiety.

5-Acetyl-2-amino-4-methylthiazole

A simpler thiazole derivative lacking the methanone and indolin groups. It serves as a key precursor in synthesizing thiazole-based pharmaceuticals and agrochemicals . The acetyl group at the 5-position enhances reactivity for further functionalization, unlike the target compound’s fused indolin system.

(3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone

This pyrrole-based methanone shares the o-tolyl ketone group but diverges in the heterocyclic core. It is an intermediate in synthesizing axially chiral BODIPY dyes, highlighting the role of methanone groups in coordinating fluorophores . The target compound’s indolin-thiazole system may offer distinct photophysical properties if explored for similar applications.

5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol

This indole-oxadiazole hybrid replaces the thiazole with an oxadiazole-thiol group. The oxadiazole ring is associated with antimicrobial activity, as demonstrated in structurally related compounds .

生物活性

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone, also known by its CAS number 878704-24-6, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of indole derivatives that feature a thiazole moiety. Its molecular formula is , which indicates the presence of nitrogen and sulfur atoms that may contribute to its biological activity. The thiazole ring is known for its role in various pharmacologically active compounds.

Antimicrobial Activity

Research has shown that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that compounds with similar structural features displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin and streptomycin .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation. For example, certain thiazole-based compounds have shown cytotoxic effects on various cancer cell lines, suggesting that (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone may possess similar properties due to its structural analogies .

The biological activities of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing thiazole rings are often designed as enzyme inhibitors. For instance, they may inhibit xanthine oxidase, which is crucial in purine metabolism and implicated in conditions like gout .

- Cell Cycle Arrest : Some studies indicate that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is vital for developing effective anticancer therapies.

- Reactive Oxygen Species (ROS) Generation : Certain thiazole derivatives have been shown to increase ROS levels in cells, contributing to oxidative stress that can lead to cell death in cancerous cells .

Case Studies and Research Findings

Several studies provide insight into the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone?

- Answer : The compound can be characterized using FTIR (to confirm functional groups like the thiazole ring and amide bonds), <sup>1</sup>H-NMR (to resolve aromatic protons and methyl groups), <sup>13</sup>C-NMR (to identify carbon environments in the indoline and o-tolyl moieties), and elemental analysis (to validate purity and stoichiometry). Recrystallization from acetic acid or DMF/ethanol mixtures improves purity for accurate characterization .

Q. What is the general synthetic route for preparing thiazole-containing methanone derivatives?

- Answer : A common method involves refluxing 2-aminothiazole derivatives with 3-formyl-indole precursors in acetic acid with sodium acetate as a catalyst. For example, 2-amino-5-methylthiazole can react with 5-formylindoline derivatives under acidic conditions, followed by recrystallization to isolate the product. Reaction optimization may involve adjusting stoichiometry (1.0–1.1 equiv) and reflux duration (3–5 hours) .

Q. How can researchers confirm the compound’s crystal structure?

- Answer : Single-crystal X-ray diffraction is the gold standard. For instance, analogous compounds like (2-anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone have been structurally resolved using X-ray crystallography at low temperatures (e.g., 90 K) to determine bond lengths, angles, and packing arrangements. Supporting data include R-factor validation (<0.05) and mean C–C bond accuracy (±0.002 Å) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

- Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., varying the o-tolyl group or thiazole substituents). Compare their antibiofilm activity (via crystal violet assays), cytotoxicity (using MTT assays on mammalian cells), and efflux pump inhibition (e.g., via ethidium bromide accumulation tests). Contradictions may arise from off-target effects or differential solubility .

Q. What computational strategies can predict the compound’s selectivity for kinase targets (e.g., FGFR family)?

- Answer : Use 3D molecular docking and MD simulations to model interactions with kinase ATP-binding pockets. For example, CH5183284 (an FGFR inhibitor) was optimized by aligning its methanone scaffold with key residues like Asp641 and Lys514 in FGFR1. Similar approaches can identify selectivity determinants by comparing binding energies across kinase isoforms .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be improved for in vivo studies?

- Answer : Modify the indoline core with electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated oxidation. Additionally, introduce PEGylated side chains to enhance aqueous solubility. ADMET predictions (e.g., using SwissADME) can guide modifications to balance permeability and metabolic stability .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Answer : Conduct forced degradation studies in simulated gastric fluid (pH 2.0, 37°C) and plasma (37°C, 5% CO2). Monitor degradation via HPLC-MS with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phases like acetonitrile/0.1% formic acid. Quantify degradation products using UV detection at λmax ≈ 280 nm .

Notes for Methodological Rigor

- Synthesis : Ensure anhydrous conditions for thiazole ring formation to prevent hydrolysis.

- Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH2 in thiazole).

- Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate statistical significance (p < 0.05, ANOVA).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。